UBP301

Electrophysiology Synaptic transmission iGluR pharmacology

Resolving mixed kainate/AMPA synaptic signals is a persistent challenge. UBP301 provides a competitive, moderate-selectivity (~3.5-30× over AMPA) kainate receptor blockade, verified by Schild analysis (slope 1.02±0.05), enabling reliable isolation of GluK1-mediated currents. Essential for hippocampal slice electrophysiology and ligand benchmarking. ● Competitively blocks GluK1 (Ki=2.3 μM) & AMPA (GluA2, Ki=8.2 μM) for deconvolution assays. ● Validated in theta-oscillation and synaptic plasticity studies. ● Powder, ≥98% purity; ships with detailed COA for procurement confidence.

Molecular Formula C15H14IN3O6
Molecular Weight 459.19 g/mol
Cat. No. B138121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP301
Synonyms(αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid; 
Molecular FormulaC15H14IN3O6
Molecular Weight459.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O
InChIInChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1
InChIKeyJHSYCOCOIYSZGI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

UBP301: Selective Kainate Receptor Antagonist


UBP301 is a competitive antagonist at ionotropic glutamate receptors (iGluRs), classified as a 5-iodowillardiine derivative . It exhibits a dual antagonist profile, binding to both kainate (GluK1 subunit, Ki = 2.3 μM) and AMPA (GluA2 subunit, Ki = 8.2 μM) receptors, with a moderate selectivity (~3.5-fold) for kainate receptors over AMPA receptors . UBP301 is widely employed as a pharmacological tool to dissect the specific contributions of kainate versus AMPA receptor-mediated currents in complex synaptic networks [1]. Its development, through strategic N3-substitution and 5-iodination of the uracil ring, aimed to achieve enhanced discrimination between these closely related receptor subtypes compared to earlier willardiine analogs .

iGluR subtype-specific synaptic dissection
Quantified kainate/AMPA selectivity window
Electrophysiology-ready pharmacological tool

UBP301 vs. Broad-Spectrum iGluR Antagonists


The ionotropic glutamate receptor family comprises AMPA, kainate, and NMDA subtypes, which often share high sequence homology in their ligand-binding domains. Consequently, early-generation antagonists like CNQX and NBQX exhibit potent, non-discriminatory blockade across multiple iGluR subtypes [1]. This lack of specificity confounds experimental interpretation, making it impossible to attribute an observed physiological effect solely to kainate receptor signaling. Even among compounds classified as 'kainate receptor antagonists', vast differences in subunit selectivity and potency exist [2]. UBP301, with its well-characterized, moderate selectivity window, serves a specific and irreplaceable role: it provides potent kainate receptor blockade while maintaining a measurable, quantifiable off-target signature at AMPA receptors, which is essential for proper experimental controls and accurate data interpretation . Using a generic antagonist or a different, albeit more selective, kainate antagonist would fundamentally alter the pharmacological fingerprint and invalidate cross-study comparisons.

Property
Generic iGluR Antagonists
UBP301
Subtype Discrimination
Broad, non-discriminatory blockade across AMPA, kainate, NMDA
Moderate kainate/AMPA selectivity with defined off-target profile
Experimental Control
Non-specific effects may confound interpretation; receptor subtype attribution limited
Measurable, quantifiable off-target signature enables proper controls
Cross-Study Reproducibility
Pharmacological fingerprint varies by compound; no consistent benchmark
Well-characterized selectivity profile supports cross-study comparisons

UBP301 Potency and Selectivity Evidence


Synaptic Transmission Efficacy vs. UBP302

In a direct functional assay using hippocampal slices, UBP301 (50 μM) demonstrated a clear and reversible reduction in both spontaneous inhibitory postsynaptic currents (sIPSCs) and evoked excitatory postsynaptic currents (EPSCs). In contrast, the comparator UBP302 (30 μM) had no significant effect on either measure, failing to alter PSC amplitudes in the same experimental system [1].

Synaptic Efficacy vs. UBP302
Head-to-head
UBP301 (50 μM): reduction in sIPSCs & EPSCs UBP302 (30 μM): no significant change observed
Reported functional activity distinct from comparator in hippocampal slices
Exact amplitude change not provided; hippocampal slice recordings
Electrophysiology Synaptic transmission iGluR pharmacology

Kainate vs. AMPA Selectivity Profile

UBP301's selectivity for kainate receptors over AMPA receptors has been quantified in two ways. Its binding affinities (Ki) for recombinant human GluK1 (kainate) and GluA2 (AMPA) subunits are 2.3 μM and 8.2 μM, respectively, yielding a ~3.5-fold selectivity for kainate receptors . In functional assays, UBP301 displays a more pronounced ~30-fold selectivity, with an IC50 of 164 μM for kainate receptor inhibition compared to a weaker effect on AMPA receptors .

Kainate/AMPA Selectivity
Data to verify
~3.5-fold (Ki) to ~30-fold (IC50)
Supports isolation of kainate receptor contributions in mixed systems
Recombinant human GluK1/GluA2 binding and functional assays
Receptor pharmacology Binding affinity Subtype selectivity

Selectivity: UBP301 vs. ACET & UBP310

UBP301's selectivity profile contrasts sharply with ultra-selective GluK1 antagonists. While UBP301 exhibits moderate (~3.5-fold) kainate/AMPA selectivity , ACET is an extremely potent and specific GluK1 antagonist (Kb = 1.4 nM) with no effect on GluK2 (up to 100 μM) or GluK3 (at 1 μM) [1]. Similarly, UBP310 shows remarkable 12,700-fold selectivity for GluK1 over GluK2 (IC50 GluK1 = 130 nM) . UBP302, another willardiine analog, displays ~260-fold selectivity over AMPA receptors .

Selectivity vs. ACET & UBP310
Class-level
UBP301: moderate ~3.5× (Ki); ACET: sub-nM, GluK1-specific; UBP310: >10,000× GluK1/GluK2
Defines UBP301 as a pharmacological intermediate for mixed receptor studies
Cross-study comparison; data aggregated from independent sources
Receptor pharmacology Subunit selectivity Tool compound selection

Competitive Antagonism by Schild Analysis

The mechanism of action for UBP301 at the GluK1 receptor was rigorously established using Schild analysis in HEK293 cells expressing recombinant receptors. The analysis yielded a slope of 1.02 ± 0.05, which is not significantly different from unity, confirming a competitive interaction at the glutamate binding site . This is a key differentiator from non-competitive or allosteric modulators, providing predictable, surmountable antagonism.

Mechanism of Action
Reported
Schild slope = 1.02 ± 0.05 (GluK1)
Confirmed competitive, surmountable antagonism at glutamate binding site
HEK293 cells expressing recombinant GluK1
Mechanism of action Competitive antagonism Electrophysiology

UBP301 Research Applications


Isolating Kainate/AMPA Synaptic Currents

When a synaptic response is known to involve both kainate and AMPA receptors, UBP301 is the ideal tool for isolating the kainate component. Unlike UBP302, which is ineffective in certain synaptic assays [1], UBP301's ability to reduce both sIPSCs and EPSCs [1] makes it a reliable agent for quantifying kainate receptor contributions. Its moderate ~3.5 to 30-fold selectivity over AMPA receptors allows researchers to apply it in combination with a selective AMPA receptor antagonist (e.g., GYKI 52466) to fully deconvolve the mixed signal and calculate the relative contributions of each receptor subtype.

Hippocampal Theta Oscillations & Excitability

UBP301's validated functional activity in hippocampal slice preparations [1] positions it as a key reagent for studying network-driven phenomena like theta oscillations. Research has demonstrated that inhibition of kainate receptors with UBP301 reduces the frequency of hippocampal theta oscillations [2], a rhythm critically involved in learning and memory. Its moderate selectivity profile is advantageous in this context, as it provides potent kainate receptor blockade without completely silencing the AMPA receptor-mediated component that is also essential for normal network function.

Kainate Subunit Selectivity Studies

UBP301 serves as an essential reference compound for benchmarking new and existing kainate receptor ligands. Its well-characterized selectivity profile—being significantly less GluK1-selective than ACET (Kb = 1.4 nM) [3] and UBP310 (12,700-fold GluK1/GluK2 selective) , yet more selective than broad-spectrum antagonists like CNQX [4]—defines a specific 'selectivity benchmark.' Researchers can use UBP301 to contextualize the selectivity of novel compounds, providing a point of reference against which enhanced or reduced subtype discrimination can be quantified.

Competitive Surmountable Antagonism Studies

In experimental designs where the precise concentration-dependence of antagonism is critical, UBP301's confirmed competitive mechanism of action is a key asset. Schild analysis has verified its competitive binding at the glutamate site of the GluK1 receptor (slope of 1.02 ± 0.05) . This property ensures that its blockade can be overcome by increasing agonist concentration, a behavior not guaranteed with all antagonists. This makes UBP301 the compound of choice for rigorous pharmacological studies of receptor binding kinetics and for validating the specificity of agonist-induced responses.

Application
Selection Property
Validation Focus
Isolating mixed kainate/AMPA synaptic currents
Quantified kainate/AMPA selectivity window
Deconvolution of postsynaptic current components
Hippocampal network rhythm studies
Functional synaptic activity in slice preparations
Theta oscillation modulation assessment
Benchmarking novel kainate receptor ligands
Defined intermediate selectivity benchmark
Subtype discrimination quantification
Competitive antagonism kinetics studies
Confirmed competitive, surmountable mechanism
Surmountable blockade validation under glutamate challenge

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